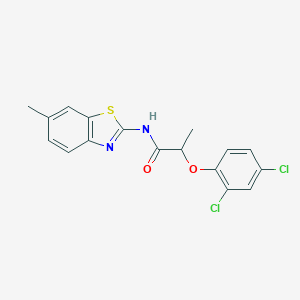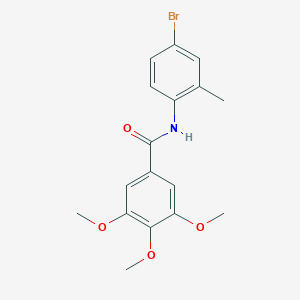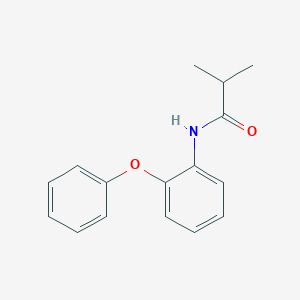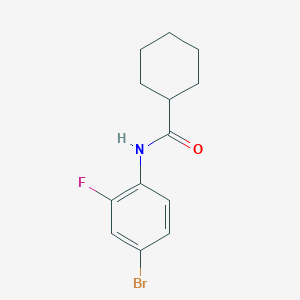
4-tert-butyl-N-(2-ethylhexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2-ethylhexyl)benzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has been used extensively since then. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
科学的研究の応用
4-tert-butyl-N-(2-ethylhexyl)benzamide has been extensively studied for its insect-repellent properties. It has been used in various scientific research applications, including studies on the behavior and physiology of insects, the efficacy of insect repellents, and the development of new insect repellent formulations. 4-tert-butyl-N-(2-ethylhexyl)benzamide has also been used in studies on the transmission of insect-borne diseases such as malaria and dengue fever.
作用機序
The exact mechanism of action of 4-tert-butyl-N-(2-ethylhexyl)benzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans. 4-tert-butyl-N-(2-ethylhexyl)benzamide may also interfere with the insect's sense of smell and taste, making it less attractive to the insect.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-ethylhexyl)benzamide has been shown to have low toxicity to humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. 4-tert-butyl-N-(2-ethylhexyl)benzamide has also been shown to have some neurotoxic effects in animals, but these effects have not been observed in humans.
実験室実験の利点と制限
4-tert-butyl-N-(2-ethylhexyl)benzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is readily available and can be easily incorporated into experimental protocols. However, 4-tert-butyl-N-(2-ethylhexyl)benzamide has some limitations, including its potential to interfere with the behavior of insects and its potential to cause skin irritation in some individuals.
将来の方向性
There are several future directions for research on 4-tert-butyl-N-(2-ethylhexyl)benzamide. One area of research is the development of new insect repellent formulations that are more effective and have fewer side effects. Another area of research is the study of the ecological impact of 4-tert-butyl-N-(2-ethylhexyl)benzamide and other insect repellents on non-target organisms. Finally, there is a need for more research on the mechanism of action of 4-tert-butyl-N-(2-ethylhexyl)benzamide and other insect repellents to better understand how they work and how they can be improved.
合成法
The synthesis of 4-tert-butyl-N-(2-ethylhexyl)benzamide involves the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate, which is then reacted with 4-tert-butylaniline to form the final product. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
特性
分子式 |
C19H31NO |
|---|---|
分子量 |
289.5 g/mol |
IUPAC名 |
4-tert-butyl-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C19H31NO/c1-6-8-9-15(7-2)14-20-18(21)16-10-12-17(13-11-16)19(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,20,21) |
InChIキー |
AUGNPDQLMMJUSJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
正規SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)



![N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)






![Dimethyl 2-[(2-ethoxybenzoyl)amino]terephthalate](/img/structure/B291411.png)
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)
![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)